molecular formula C25H22N2O5 B2708721 Fmoc-L-Kynurenine CAS No. 831210-89-0

Fmoc-L-Kynurenine

Cat. No.: B2708721
CAS No.: 831210-89-0
M. Wt: 430.46
InChI Key: GKNQSJVSXLYNBV-QFIPXVFZSA-N
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Description

Fmoc-L-Kynurenine (CAS 831210-89-0) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of the non-proteinogenic amino acid L-kynurenine. Its molecular formula is C₂₅H₂₂N₂O₅, with a molecular weight of 430.46 g/mol . Structurally, it features a kynurenine backbone—a metabolite of tryptophan—with an anthraniloyl (2-aminobenzoyl) side chain and an Fmoc group protecting the α-amino group. The IUPAC name is (2S)-4-(2-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid .

This compound is widely used in solid-phase peptide synthesis (SPPS) to incorporate kynurenine residues into peptides, enabling studies on the kynurenine pathway’s role in neurological disorders (e.g., Alzheimer’s, Huntington’s) and immune regulation . Its synthesis typically involves Fmoc-protection strategies, such as the Arndt-Eistert reaction or coupling reagents like HOBt/EDC, as described for analogous β-amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Kynurenine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is a common protecting group in peptide synthesis.

    Coupling Reactions: The protected amino acid is then coupled with the 2-aminophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection and Purification: The final step involves the removal of the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography systems.

Chemical Reactions Analysis

Camps Cyclization Side Reaction

Fmoc-L-Kynurenine derivatives are prone to Camps cyclization under specific conditions, a side reaction that significantly impacts synthesis efficiency. This reaction occurs when the kynurenine side chain undergoes enolization, leading to intramolecular cyclization and the formation of a 4-quinolone structure.

Key Findings:

  • Triggers : Exposure to 20% 2-methylpiperidine (2MP) in DMF during Fmoc deprotection steps induces enolization of the kynurenine side chain .

  • Structural Susceptibility : Derivatives with electron-withdrawing groups (e.g., Fmoc-L-Kyn(Boc,CHO)-OH) are highly reactive due to increased α-proton acidity .

  • Outcome : The cyclization produces a 4-quinolone byproduct, accompanied by peptide decomposition, reducing yields (e.g., daptomycin synthesis initially yielded <5% due to this side reaction) .

Reaction ConditionsReactantProductYield Impact
20% 2MP/DMF, Fmoc deprotectionFmoc-L-Kyn(Boc,CHO)-OH4-Quinolone + peptide degradationSevere (<5% yield)
Same conditionsFmoc-L-Kyn(Boc)-OHStable intermediateMinimal degradation

Stability Optimization via Protecting Group Modifications

Replacing the formyl (CHO) protecting group with a tert-butyloxycarbonyl (Boc) group mitigates the Camps cyclization.

Mechanistic Insights:

  • Boc Protection : Fmoc-L-Kyn(Boc)-OH lacks the electron-withdrawing formyl group, reducing α-proton acidity and preventing enolization .

  • Synthetic Efficiency : This modification increased daptomycin synthesis yields to 22% , avoiding quinolone formation .

Role in Peptide Bond Formation

This compound participates in standard SPPS coupling reactions. Its reactivity is comparable to other Fmoc-protected amino acids under typical conditions (e.g., HBTU/HOBt activation).

Critical Considerations:

  • Steric Effects : The bulky kynurenine side chain may slow coupling kinetics, requiring extended reaction times.

  • Compatibility : Stable in trifluoroacetic acid (TFA) for global deprotection but sensitive to prolonged exposure to strong bases like piperidine .

Comparative Reactivity of Kynurenine Derivatives

The table below summarizes the stability and reactivity of this compound variants:

DerivativeStability in 2MP/DMFSusceptibility to Camps Cyclization
Fmoc-L-Kyn(Boc,CHO)-OHLowHigh
Fmoc-L-Kyn(CHO,CHO)-OHLowHigh
Fmoc-L-Kyn(Boc)-OHHighNone

Scientific Research Applications

Neuroprotective Effects

Fmoc-L-Kynurenine has been studied for its neuroprotective properties, particularly in models of hypoxia-ischemia. Research indicates that administering L-Kynurenine can significantly increase concentrations of kynurenic acid in the brain, which acts as an excitatory amino acid receptor antagonist. A study demonstrated that L-Kynurenine administration provided dose-dependent neuroprotection in neonatal rats subjected to hypoxic conditions .

Study Model Outcome
Pawlak et al., 2014Neonatal hypoxia-ischemiaSignificant neuroprotection at 300 mg/kg
Kaiser et al., 2022Muscle atrophy in miceIncreased plasma L-Kyn levels correlated with muscle health decline

Cancer Treatment

The kynurenine pathway, through which L-Kynurenine is metabolized, plays a crucial role in cancer biology. Inhibitors targeting indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) have been identified as potential therapeutic agents for various malignancies due to their ability to modulate immune responses and tumor microenvironments . this compound is being explored as a compound that can regulate these pathways.

Cancer Type Mechanism References
Breast CancerIDO inhibition leads to enhanced T-cell responsePrendergast et al., 2011
Lung CancerTDO modulation reduces tumor growthMuller et al., 2005
MelanomaIDO inhibitors improve immunotherapy outcomesPilotte et al., 2012

Metabolic Studies

Recent studies have linked elevated levels of L-Kynurenine to muscle atrophy and frailty in older adults. Research indicates that increased plasma levels impair mitochondrial function and contribute to physical decline . This highlights the importance of this compound in understanding metabolic disorders.

Study Findings
Jang et al., 2020High serum kynurenine levels associated with frailty index
Westbrook et al., 2020Correlation between kynurenines and muscle function decline

Case Study 1: Neuroprotection in Neonatal Rats

In a controlled experiment involving neonatal rats subjected to induced hypoxia-ischemia, administration of this compound demonstrated significant neuroprotective effects. The study measured c-fos immunoreactivity and found that higher doses effectively blocked neurotoxic responses .

Case Study 2: Cancer Immunotherapy

Clinical trials investigating the use of IDO inhibitors, including derivatives of L-Kynurenine, have shown promising results in enhancing the efficacy of immunotherapies for melanoma and lung cancer. Patients receiving these inhibitors exhibited improved immune responses and reduced tumor progression .

Mechanism of Action

The mechanism of action of Fmoc-L-Kynurenine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Physicochemical Properties

The table below compares Fmoc-L-Kynurenine with structurally related Fmoc-protected amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 831210-89-0 C₂₅H₂₂N₂O₅ 430.46 Anthraniloyl side chain Peptide synthesis, enzyme inhibition studies
Fmoc-L-Phenylalanine 35661-40-6 C₂₄H₂₁NO₄ 387.43 Phenyl group Standard SPPS, hydrophobic peptide design
N-Fmoc-L-homoarginine 776277-76-0 C₂₂H₂₆N₄O₄ 410.47 Extended arginine side chain (homoarginine) Peptide charge modification
Fmoc-4-methoxy-L-homophenylalanine 205182-52-1 C₂₆H₂₅NO₅ 431.48 Methoxy-substituted homophenylalanine Enhanced peptide stability/solubility
Fmoc-2-fluoro-N-methyl-L-phenylalanine 2109724-64-1 C₂₆H₂₄FNO₄ 433.4 Fluorine and N-methyl groups Peptide-protein interaction studies
Fmoc-β-cyclopropyl-L-Alanine 214750-76-2 C₂₁H₂₁NO₄ 339.4 Cyclopropyl side chain Conformational restriction in peptides

Key Observations:

  • Side-Chain Diversity: this compound’s anthraniloyl group distinguishes it from aromatic (e.g., phenylalanine) or aliphatic (e.g., valine) derivatives. This structure enables unique interactions in enzyme-binding studies, particularly with kynurenine 3-monooxygenase (KMO) .
  • Molecular Weight : this compound (430.46 g/mol) is heavier than Fmoc-L-phenylalanine (387.43 g/mol) due to its additional aromatic and carbonyl groups.
  • Functional Groups : Methoxy (Fmoc-4-methoxy-L-homophenylalanine) and fluorine (Fmoc-2-fluoro-N-methyl-L-phenylalanine) substituents modulate electronic properties and solubility, critical for peptide stability .

Biological Activity

Fmoc-L-Kynurenine is a derivative of L-kynurenine, an important metabolite in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its potential biological activities, particularly in neurobiology and immunology. Understanding its mechanisms of action and biological implications is crucial for exploring therapeutic applications.

Kynurenine Pathway Overview

The kynurenine pathway is responsible for the metabolism of tryptophan into several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites play significant roles in various physiological processes, including neurotransmission, immune response, and neuroprotection.

Biological Activity

This compound exhibits several biological activities:

  • Aryl Hydrocarbon Receptor (AHR) Activation :
    • This compound acts as a high-affinity ligand for AHR, influencing immune responses. Activation of AHR by kynurenine has been shown to downregulate inflammatory responses, promoting endotoxin tolerance and modulating T cell differentiation towards regulatory phenotypes (Foxp3+ T cells) while inhibiting pro-inflammatory Th17 cells .
  • Neuroprotective Effects :
    • Kynurenine metabolites can have neuroprotective or neurotoxic effects depending on their concentration and the presence of other factors. Kynurenic acid, derived from L-kynurenine, serves as a competitive antagonist of glutamate receptors, potentially protecting against excitotoxicity .
  • Impact on Depression and Anxiety :
    • Studies indicate that elevated levels of kynurenine are associated with inflammation-induced depression. For instance, leucine administration has been shown to block the entry of kynurenine into the brain, reducing depression-like behaviors in animal models . This suggests that targeting the kynurenine pathway could be a viable strategy for treating mood disorders.

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

  • Immunomodulatory Properties :
    • Kynurenine promotes immunosuppressive effects by modulating macrophage activity and T cell differentiation in response to inflammatory stimuli . This has implications for conditions characterized by chronic inflammation.
  • Transport Mechanisms :
    • L-kynurenine is transported across the blood-brain barrier via specific amino acid transporters (LAT1), which also affects its availability in the central nervous system (CNS) . The competition between L-kynurenine and other amino acids like leucine highlights the complexity of its transport dynamics.
  • Neurotoxicity vs. Neuroprotection :
    • The balance between neurotoxic metabolites (like quinolinic acid) and neuroprotective ones (like kynurenic acid) is critical in determining the overall impact of kynurenine metabolism on neuronal health . Inflammatory conditions can shift this balance towards neurotoxicity.

Case Studies

Several case studies have explored the effects of this compound and its related metabolites:

  • Inflammation-Induced Depression :
    • In a controlled study using lipopolysaccharide (LPS) to induce inflammation in mice, administration of leucine reduced brain levels of kynurenine and mitigated depression-like behaviors . This underscores the potential therapeutic role of manipulating kynurenine levels.
  • Neuroprotective Strategies :
    • Research investigating the role of kynurenic acid in protecting against excitotoxicity has demonstrated that modulation of this pathway could provide therapeutic avenues for neurodegenerative diseases .

Data Summary

Biological ActivityMechanism/EffectReferences
AHR ActivationImmunosuppression; modulation of T cell responses
NeuroprotectionAntagonism of glutamate receptors
Depression ModulationReduction of brain kynurenine levels
Transport MechanismLAT1-mediated transport across blood-brain barrier

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Fmoc-L-Kynurenine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling Fmoc-protected intermediates with L-Kynurenine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Key parameters include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of Fmoc-protected acid to L-Kynurenine, with excess coupling reagents (e.g., 1.2–1.5 equivalents of EDC) to drive the reaction .
  • Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the product. Monitor by TLC (Rf ~0.3 in 9:1 DCM/MeOH) .
  • Yield Optimization : Pre-cool reagents to 0°C to minimize side reactions, and extend reaction times (>12 hours) for complete coupling .

Q. How should researchers assess the purity and enantiomeric integrity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a chiral column (e.g., Chiralpak IA) with UV detection at 265 nm (Fmoc absorption). Retention time shifts indicate impurities like D-enantiomers or β-Ala byproducts .
  • 1H-NMR : Compare integration ratios of aromatic protons (Fmoc group, ~7.2–7.8 ppm) to aliphatic regions to detect incomplete deprotection or dipeptide adducts .
  • Mass Spectrometry : Confirm molecular weight ([M+H]+ expected: ~455.4 Da for this compound) to rule out side products like Fmoc-β-Ala-OH .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders using fume hoods .
  • Storage : Store desiccated at –20°C to prevent hydrolysis of the Fmoc group. Use amber vials to block UV-induced degradation .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Compare single-crystal X-ray diffraction (for crystalline phases) with solid-state NMR or FTIR to analyze hydrogen bonding in gel/fiber phases .
  • Dynamic Light Scattering (DLS) : Assess self-assembly kinetics in solution to correlate structural transitions (e.g., pH-dependent gelation) with observed packing discrepancies .
  • Computational Modeling : Use MD simulations (e.g., GROMACS) to predict fibril formation and compare with experimental fiber diffraction patterns .

Q. What strategies minimize side reactions (e.g., aspartimide formation) during this compound incorporation into peptide chains?

  • Methodological Answer :

  • Coupling Conditions : Use HATU/Oxyma Pure instead of EDC/HOBt for sterically hindered residues. Activate amino acids at 0.1 M concentration to reduce racemization .
  • Deprotection Optimization : Limit piperidine exposure (<2% v/v in DMF) during Fmoc removal to prevent β-elimination. Monitor by UV absorbance at 301 nm .
  • Side-Chain Protection : Employ orthogonal protecting groups (e.g., Trt for amines) to prevent nucleophilic attack during acidic cleavage .

Q. How does this compound contribute to designing stimuli-responsive hydrogels, and what factors govern gel stability?

  • Methodological Answer :

  • pH-Dependent Gelation : Adjust final pH (e.g., 5.5–7.4) to modulate hydrogen bonding between Fmoc groups and aromatic stacking of Kynurenine moieties .
  • Mechanical Testing : Use rheometry (strain sweep at 1 Hz) to measure storage modulus (G’). Higher G’ correlates with fibrillar networks observed in cryo-TEM .
  • Biocompatibility : Assess cytotoxicity via MTT assay in NIH/3T3 cells. Low critical gelation concentration (<1 wt%) is ideal for biomedical applications .

Q. What advanced techniques are recommended for detecting trace impurities (e.g., β-Ala derivatives) in this compound batches?

  • Methodological Answer :

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm) with MRM transitions (e.g., m/z 312→120 for β-Ala-Fmoc) for ppm-level sensitivity .
  • Ion Mobility Spectrometry : Differentiate isomers (e.g., L vs. D enantiomers) based on collision cross-section differences .
  • Stability Studies : Accelerate degradation under UV light (254 nm) and quantify impurities via peak area normalization in HPLC chromatograms .

Q. How can this compound be integrated into drug discovery pipelines for neurodegenerative disease targets?

  • Methodological Answer :

  • Target Validation : Screen against kynurenine pathway enzymes (e.g., IDO1) using fluorescence polarization assays. IC50 values <10 µM indicate therapeutic potential .
  • Peptide Conjugation : Incorporate into neuropeptide analogs (e.g., substance P derivatives) via SPPS. Use TFA cleavage cocktails with scavengers (e.g., TIPS) to preserve functionality .
  • In Vivo Testing : Administer via intracerebroventricular injection in rodent models of Parkinson’s disease. Monitor metabolite levels (e.g., quinolinic acid) via LC-MS .

Properties

IUPAC Name

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQSJVSXLYNBV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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